
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
描述
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a chlorinated benzylidene group and a chloromethyl group attached to an isoxazole ring, which may contribute to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between an aldehyde and a ketone or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated benzylidene and chloromethyl groups may enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one: Similar structure but lacks the chloromethyl group.
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(bromomethyl)isoxazol-5(4H)-one: Similar structure but has a bromomethyl group instead of a chloromethyl group.
(4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(hydroxymethyl)isoxazol-5(4H)-one: Similar structure but has a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of both chlorinated benzylidene and chloromethyl groups in (4E)-4-(3-chloro-4-hydroxybenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one makes it unique compared to other similar compounds. These functional groups may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c12-5-9-7(11(16)17-14-9)3-6-1-2-10(15)8(13)4-6/h1-4,15H,5H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQFYQJHFKNBG-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)
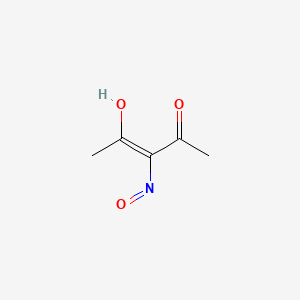
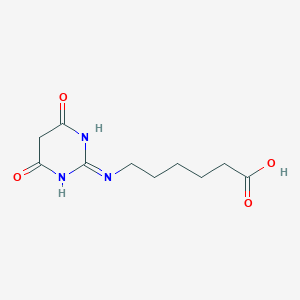
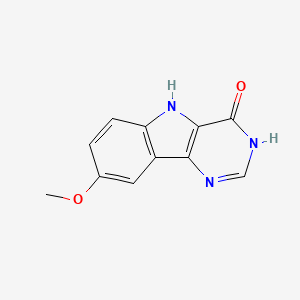
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
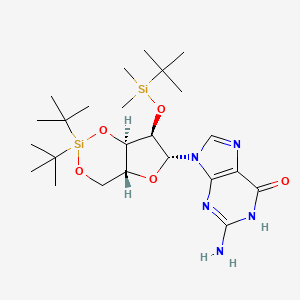
![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)
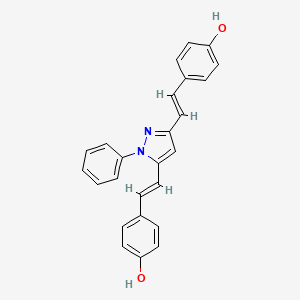
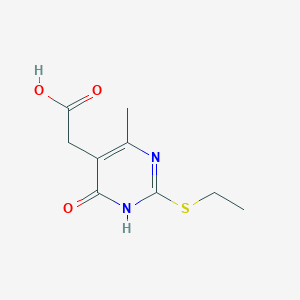

![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
